molecular formula C16H24O14 B048136 (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid CAS No. 119719-58-3

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid

Cat. No. B048136
M. Wt: 440.35 g/mol
InChI Key: FZERLKNAJSFDSQ-DDHJBXDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid, also known as cyclen-tetracarboxylic acid, is a cyclic tetraamine with four carboxylic acid groups. It is a versatile compound that has been widely used in scientific research due to its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid is based on its ability to form stable complexes with metal ions. The four carboxylic acid groups of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid can coordinate with metal ions, such as copper, zinc, and iron, through their lone pairs of electrons. The resulting complexes can have different properties and functions depending on the metal ion and the environment.

Biochemical And Physiological Effects

Cyclen-tetracarboxylic acid has been shown to have antioxidant and antitumor properties in vitro and in vivo. Its ability to chelate metal ions, such as copper and iron, can prevent the formation of reactive oxygen species (ROS) and inhibit the growth of cancer cells. Cyclen-tetracarboxylic acid has also been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to bind to gadolinium ions.

Advantages And Limitations For Lab Experiments

Cyclen-tetracarboxylic acid has several advantages for lab experiments, such as its stability, water solubility, and ability to form stable complexes with metal ions. However, its synthesis can be challenging and time-consuming, and its properties can vary depending on the metal ion and the environment. Cyclen-tetracarboxylic acid also has limitations, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid in scientific research. One direction is the development of new metal complexes with specific properties and functions, such as catalysis, sensing, and imaging. Another direction is the incorporation of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid into more complex molecules, such as polymers and nanoparticles, for drug delivery and biomedical applications. The use of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid in combination with other compounds, such as natural products and peptides, is also a promising direction for the discovery of new therapeutic agents.

Synthesis Methods

Cyclen-tetracarboxylic acid can be synthesized through a multistep process starting from cyclen, a cyclic tetraamine. The first step involves the protection of three amino groups of cyclen with tert-butyloxycarbonyl (Boc) groups. The fourth amino group is then acylated with succinic anhydride to introduce the first carboxylic acid group. The Boc groups are then removed, and the remaining amino groups are acylated with succinic anhydride to introduce the remaining three carboxylic acid groups. The final product is obtained after purification and characterization.

Scientific Research Applications

Cyclen-tetracarboxylic acid has been widely used in scientific research as a chelating agent for metal ions. Its ability to form stable complexes with metal ions makes it useful in various applications, such as catalysis, drug delivery, and imaging. Cyclen-tetracarboxylic acid has also been used as a building block for the synthesis of more complex molecules, such as dendrimers and macrocycles.

properties

IUPAC Name

(2R,3R,11R,12R)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O14/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERLKNAJSFDSQ-DDHJBXDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(OCCOCCOC(C(OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H](OCCOCCO[C@H]([C@@H](OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152559
Record name 18-Crown-6 2,3,11,12-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid

CAS RN

119719-58-3, 61696-54-6
Record name 18-Crown-6 2,3,11,12-tetracarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119719583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Crown-6 2,3,11,12-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Crown ether/(+)-18-crown-tetracarboxylic acid
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